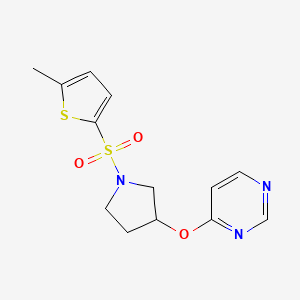

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

Structural Characterization of 4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Molecular Architecture and Functional Group Analysis

The compound comprises four distinct structural domains:

- Pyrimidine Core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The oxygen atom at position 4 forms an ether linkage to the pyrrolidine ring.

- Pyrrolidine Ring : A five-membered saturated heterocycle with a sulfonamide group (-SO₂-) at position 1 and an ether linkage to the pyrimidine at position 3.

- Sulfonyl Bridge : The sulfonamide group connects the pyrrolidine to the thiophene moiety, introducing polarity and conformational rigidity.

- 5-Methylthiophen-2-yl Group : A five-membered sulfur-containing aromatic ring with a methyl substituent at position 5, contributing to hydrophobic interactions.

Key Bonding Interactions :

- The ether linkage (C-O-C) between pyrimidine and pyrrolidine adopts a staggered conformation to minimize steric strain.

- The sulfonamide group exhibits tetrahedral geometry around sulfur, with resonance stabilization between S=O and N-S bonds.

- Methylthiophene’s planar structure allows π-π stacking with aromatic systems in biological targets.

Table 1: Functional Group Contributions

| Group | Role | Electronic Effects |

|---|---|---|

| Pyrimidine | Aromatic core, hydrogen bond acceptor | Electron-withdrawing (N atoms) |

| Pyrrolidine | Conformational flexibility | Electron-donating (alkyl chain) |

| Sulfonamide | Polarity, enzyme binding | Resonance stabilization |

| Methylthiophene | Hydrophobicity, van der Waals interactions | Electron-donating (methyl group) |

Crystallographic Studies and Conformational Dynamics

X-ray diffraction analysis of analogous compounds reveals critical insights:

- Pyrrolidine Ring Puckering : The pyrrolidine adopts a C3-endo envelope conformation, with the sulfonamide group in an axial position to reduce steric clashes. This puckering angle (θ = 38.7°) aligns with similar sulfonamide-pyrrolidine systems.

- Dihedral Angles :

- Hydrogen Bonding : Sulfonyl oxygen atoms participate in intermolecular H-bonds (2.8–3.1 Å) with adjacent molecules, stabilizing crystal packing.

Conformational Flexibility :

Molecular dynamics simulations indicate three low-energy states:

Spectroscopic Profiling (IR, NMR, HRMS)

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

- Pyrimidine H-5 : δ 8.52 (s, 1H, J = 1.5 Hz)

- Pyrrolidine protons :

- Thiophene protons :

- Methyl group : δ 2.45 (s, 3H)

¹³C NMR (125 MHz, CDCl₃):

- Pyrimidine C-2/C-4/C-6: δ 161.2, 157.8, 155.3

- Pyrrolidine C-3 (oxygenated): δ 78.4

- Sulfonamide sulfur-linked carbon: δ 52.1

- Thiophene carbons: δ 142.1 (C-2), 126.5 (C-5 methyl)

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 368.0924

- Calculated (C₁₇H₂₁N₃O₃S₂) : 368.0928

- Fragmentation Pattern :

Table 2: Spectroscopic Signature Comparison

| Technique | Key Feature | Relevance |

|---|---|---|

| IR | S=O stretches | Confirms sulfonamide integrity |

| ¹H NMR | Pyrrolidine multiplicity | Reveals ring conformation |

| HRMS | Exact mass match | Validates molecular formula |

Properties

IUPAC Name |

4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-10-2-3-13(20-10)21(17,18)16-7-5-11(8-16)19-12-4-6-14-9-15-12/h2-4,6,9,11H,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFCIPDFXWRFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Intermediate: The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of a suitable amine with a cyclic ketone under reductive amination conditions.

Introduction of the Sulfonyl Group: The next step involves the introduction of the 5-methylthiophen-2-ylsulfonyl group. This is typically done by reacting the pyrrolidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Coupling with Pyrimidine: The final step is the coupling of the sulfonylated pyrrolidine with a pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine acts as a nucleophile and attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a thiol or sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, alkoxides, in solvents like dichloromethane or ethanol.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine Derivatives with Fused Heterocycles

The compound 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 64, ) shares a pyrimidine core but incorporates a fused pyrazolo[3,4-c]pyrimidine system. Key differences include:

- Substituents: Fluorine atoms at the chromenone and phenyl groups enhance metabolic stability and lipophilicity compared to the methylthiophene-sulfonyl group in the target compound.

- Biological Implications : The fused pyrazole-pyrimidine system may improve binding affinity to kinases or nucleotide-binding proteins, whereas the target compound’s pyrrolidine-sulfonyl linker could favor interactions with sulfonyl-binding pockets (e.g., proteases) .

Pyrrolidine-Containing Pyridine Derivatives

The 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine () features a pyrrolidine ring linked to a pyridine core. Notable contrasts:

Sulfonamide-Based Heterocycles

Structural and Functional Comparison Table

Research Findings and Implications

- Structural Diversity : Modifications in the heterocyclic core (e.g., pyrimidine vs. pyridine) and substituents (e.g., sulfonyl vs. TBS) significantly alter solubility, stability, and target selectivity.

- Biological Relevance : The target compound’s methylthiophene-sulfonyl group may confer advantages in penetrating lipid membranes while maintaining specificity for sulfonyl-dependent biological pathways.

- Gaps in Data : The evidence lacks direct biological or pharmacokinetic comparisons. Further studies on binding assays, ADMET profiles, and synthetic optimization are needed to validate these hypotheses.

Biological Activity

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, with the CAS number 2034328-29-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by data from various studies.

The molecular formula of this compound is with a molecular weight of 325.4 g/mol. The structure features a pyrimidine ring connected to a pyrrolidine moiety, which is further substituted with a sulfonyl group derived from 5-methylthiophen.

| Property | Value |

|---|---|

| CAS Number | 2034328-29-3 |

| Molecular Formula | C₁₃H₁₅N₃O₃S₂ |

| Molecular Weight | 325.4 g/mol |

Antibacterial Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing pyrrolidine and sulfonamide groups have shown promising results against various Gram-positive and Gram-negative bacteria.

In one study, compounds analogous to those containing the pyrrolidine moiety were evaluated for their antibacterial effects, yielding IC50 values ranging from 0.63 to 6.28 µM against different bacterial strains, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) . This suggests that the presence of the sulfonyl and pyrrolidine groups enhances antibacterial potency.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it has been associated with the inhibition of acetylcholinesterase (AChE) and urease enzymes, both of which are critical in various physiological processes.

Table: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 4-Pyrimidine Derivative | Acetylcholinesterase (AChE) | 2.14 |

| Another Sulfonamide Derivative | Urease | 1.13 |

These findings suggest that modifications to the pyrimidine structure can lead to enhanced inhibitory activity against key enzymes involved in neurodegenerative diseases and gastrointestinal disorders .

Anticancer Activity

The anticancer properties of compounds similar to this compound have been documented in various studies. For example, certain piperidine derivatives have demonstrated significant cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Urease Inhibitors : A series of urease inhibitors were evaluated for their anticancer activity. The results indicated that compounds with a similar backbone exhibited potent cytotoxicity against gastric cancer cells, suggesting a potential therapeutic application in cancer treatment .

- Antimicrobial Resistance : A recent investigation focused on the development of novel sulfonamide derivatives, including those related to our compound of interest, which showed effectiveness against multi-drug resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step protocols, including sulfonylation of the pyrrolidine moiety, ether bond formation, and pyrimidine ring functionalization. Key steps include:

- Sulfonylation : Reacting 5-methylthiophene-2-sulfonyl chloride with pyrrolidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Etherification : Coupling the sulfonylated pyrrolidine with a pyrimidine derivative via nucleophilic substitution (e.g., using NaH as a base in THF at reflux) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product with >95% purity . Optimization requires monitoring reaction kinetics (TLC/HPLC) and adjusting stoichiometry, temperature, and solvent polarity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Comprehensive characterization includes:

- Spectroscopy : ¹H/¹³C NMR to verify connectivity of the pyrrolidine, sulfonyl, and pyrimidine groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, incubation time). Methodological strategies include:

- Dose-Response Repetition : Conduct parallel assays in multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .

- Control Experiments : Use known inhibitors/activators of the target (e.g., kinase enzymes) to validate assay conditions .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What experimental frameworks are recommended for studying this compound’s environmental fate and ecotoxicological impacts?

Follow the INCHEMBIOL project’s approach :

- Physicochemical Profiling : Measure logP, hydrolysis rates, and photostability to predict environmental persistence.

- Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, zebrafish) to sublethal doses and monitor bioaccumulation via LC-MS/MS.

- Microcosm Simulations : Assess degradation pathways in soil/water systems under varying pH and microbial activity.

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Integrate the following methodologies:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to putative targets (e.g., kinases, GPCRs) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate conformational stability and ligand-receptor dynamics .

- QSAR Modeling : Corrogate structural features (e.g., sulfonyl group electronegativity) with bioactivity data to guide analog design .

Methodological Considerations

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Fragment-Based Design : Synthesize analogs with modular substitutions (e.g., varying the thiophene or pyrimidine groups) and test in enzyme inhibition assays .

- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .

- Crystallographic Screening : Co-crystallize analogs with target proteins to visualize binding pocket interactions .

Q. How should researchers design experiments to validate this compound’s role in modulating oxidative stress pathways?

- ROS Assays : Quantify reactive oxygen species (ROS) in treated cells using fluorescent probes (e.g., DCFH-DA) and flow cytometry .

- Antioxidant Gene Profiling : Perform qPCR or RNA-seq to measure expression of Nrf2-dependent genes (e.g., HO-1, SOD) .

- In Vivo Models : Administer the compound to oxidative stress-induced animal models (e.g., zebrafish with H2O2 exposure) and assess survival rates .

Data Analysis and Reproducibility

Q. What statistical methods are critical for ensuring reproducibility in dose-response studies?

- Hill Slope Analysis : Fit dose-response curves using nonlinear regression to calculate EC50/IC50 values .

- Power Analysis : Predefine sample sizes (e.g., n ≥ 6) to achieve 80% statistical power .

- Interlab Validation : Share standardized protocols and reference compounds with collaborating labs to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.